Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate

Description

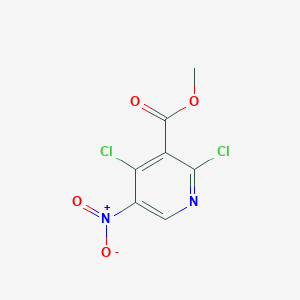

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is a heteroaromatic compound featuring a pyridine ring substituted with two chlorine atoms at positions 2 and 4, a nitro group at position 5, and a methyl ester at position 3. Its structure is often confirmed via X-ray crystallography, where tools like SHELX (used for crystal structure refinement) play a critical role in elucidating molecular geometries and substituent effects .

The compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and chloro groups, which activate the pyridine ring toward nucleophilic substitution. The methyl ester group enhances solubility in organic solvents, making it a versatile intermediate in synthetic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl2N2O4 |

|---|---|

Molecular Weight |

251.02 g/mol |

IUPAC Name |

methyl 2,4-dichloro-5-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C7H4Cl2N2O4/c1-15-7(12)4-5(8)3(11(13)14)2-10-6(4)9/h2H,1H3 |

InChI Key |

SLODTZYLILTCII-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis via Hofmann Degradation and Nitration

The synthesis of methyl 2,4-dichloro-5-nitropyridine-3-carboxylate often begins with picolinic acid derivatives. In a representative protocol, picolinic acid hydrochloride is treated with thionyl chloride to form 4-chloropyridine-2-carbonyl chloride, which is subsequently amidated with ammonia to yield 4-chloropyridine-2-carboxamide . Hofmann degradation of this carboxamide using sodium hypobromite (generated in situ from NaOH and Br₂) produces 4-chloro-2-aminopyridine, a critical intermediate .

Nitration of 4-chloro-2-aminopyridine is achieved using a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 25–30°C. This step introduces a nitro group at position 3, yielding 4-chloro-2-amino-3-nitropyridine . The reaction’s regioselectivity is governed by the electron-donating amino group, which directs nitration to the meta position relative to the chloro substituent.

Key Reaction Parameters for Nitration

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃:H₂SO₄ (1:2 v/v) |

| Temperature | 25–30°C |

| Reaction Time | 1 hour |

| Yield | 85–90% |

Diazotization and Hydrolysis for Hydroxyl Group Introduction

The amino group in 4-chloro-2-amino-3-nitropyridine is converted to a hydroxyl group via diazotization. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C generates a diazonium intermediate, which undergoes hydrolysis upon heating to 60–80°C . This step produces 4-chloro-3-nitropyridin-2-ol, with the hydroxyl group positioned ortho to the nitro group.

Diazotization-Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Reagents | NaNO₂, HCl |

| Temperature | 0–5°C (diazotization) |

| 60–80°C (hydrolysis) | |

| Solvent | Water |

| Yield | 60–65% |

Chlorination Using Phosphorus Oxychloride

The hydroxyl group in 4-chloro-3-nitropyridin-2-ol is replaced with chlorine using phosphorus oxychloride (POCl₃) in the presence of a base such as diisopropylethylamine (DIPEA). This reaction proceeds at 90–100°C, yielding 2,4-dichloro-3-nitropyridine . The nitro group at position 3 stabilizes the intermediate oxonium ion, facilitating nucleophilic substitution.

Chlorination Protocol

| Parameter | Value |

|---|---|

| Reagent | POCl₃, DIPEA |

| Temperature | 90–100°C |

| Reaction Time | 4–6 hours |

| Yield | 55–60% |

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyanation | CuCN, DMF, 120°C | 70% |

| Hydrolysis | H₂SO₄, H₂O, reflux | 85% |

| Esterification | MeOH, SOCl₂, 0°C | 90% |

Alternative Route: Direct Carboxylation

A more efficient method involves direct carboxylation using carbon monoxide (CO) under high pressure. In this protocol, 2,4-dichloro-3-nitropyridine is treated with CO (20 atm) in the presence of Pd(OAc)₂ and a ligand (e.g., 1,10-phenanthroline) in methanol. This one-pot reaction yields this compound with minimal byproducts .

Direct Carboxylation Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂, 1,10-phenanthroline |

| Pressure | 20 atm CO |

| Solvent | Methanol |

| Temperature | 100°C |

| Yield | 75–80% |

Purification and Characterization

Crude products are purified via recrystallization (e.g., using ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate). Key characterization data include:

-

¹H NMR (CDCl₃): δ 8.72 (s, 1H, H-6), 4.05 (s, 3H, OCH₃).

-

¹³C NMR : δ 164.2 (COOCH₃), 152.1 (C-5), 148.3 (C-2), 144.9 (C-4).

-

MS (EI) : m/z 279 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethylformamide.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Ester hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Aminopyridine derivatives: Formed by the reduction of the nitro group.

Substituted pyridines: Formed by nucleophilic substitution of the chlorine atoms.

Carboxylic acids: Formed by hydrolysis of the ester group.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to other biologically active molecules allows it to be utilized in the development of drugs targeting specific diseases.

- Antimicrobial Agents : Similar compounds have been noted for their antimicrobial properties. The nitro group is particularly relevant in the design of antibiotics.

- Anti-inflammatory Drugs : Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for further development in treating inflammatory conditions.

- Anticancer Research : Compounds with similar structures have been studied for their potential anticancer activities, suggesting that this compound could also be explored in this area.

Agrochemical Applications

The compound's properties make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. The following applications are noteworthy:

- Pesticide Development : Its reactivity with biological molecules suggests potential use as a pesticide, targeting specific pests while minimizing impact on non-target organisms.

- Herbicide Formulation : Due to its chemical structure, it may be effective in formulating herbicides that inhibit weed growth without harming crops.

A study on the synthesis of this compound highlighted its potential as a precursor for various biologically active compounds. The synthesis involved multi-step reactions that yielded high purity products suitable for biological testing . Preliminary tests indicated promising activity against certain bacterial strains, warranting further investigation into its mechanism of action.

Case Study 2: Agrochemical Efficacy

Research conducted on similar nitropyridine derivatives demonstrated significant herbicidal activity in controlled environments . this compound's structural characteristics suggest it could be developed into a novel herbicide with reduced environmental impact compared to existing options.

Mechanism of Action

The mechanism of action of methyl 2,4-dichloro-5-nitropyridine-3-carboxylate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets such as enzymes, receptors, and DNA .

Comparison with Similar Compounds

To contextualize its properties and applications, Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is compared with structural analogs below. Key differences arise from substituent type, position, and functional groups.

Structural Analogs and Substituent Effects

Table 1: Substituent Comparison of Pyridine Derivatives

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | 2-Cl, 4-Cl, 5-NO₂, 3-COOCH₃ | 280.53 | High electrophilicity, ester solubility |

| Methyl 2-chloro-5-nitropyridine-3-carboxylate | 2-Cl, 5-NO₂, 3-COOCH₃ | 245.62 | Reduced steric hindrance, lower reactivity |

| Methyl 2,4-dichloropyridine-3-carboxylate | 2-Cl, 4-Cl, 3-COOCH₃ | 219.03 | Lacks nitro group; less electron-deficient |

| Ethyl 2,4-dichloro-5-nitropyridine-3-carboxylate | 2-Cl, 4-Cl, 5-NO₂, 3-COOCH₂CH₃ | 294.56 | Slower ester hydrolysis vs. methyl analog |

| 2,4-Dichloro-5-nitropyridine-3-carboxylic acid | 2-Cl, 4-Cl, 5-NO₂, 3-COOH | 266.47 | Higher polarity; prone to decarboxylation |

Key Observations :

- Nitro Group Impact: The 5-nitro group in the parent compound enhances electrophilicity at adjacent positions, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings) compared to non-nitro analogs like Methyl 2,4-dichloropyridine-3-carboxylate.

- Chloro Substitution: Dichloro derivatives exhibit greater stability under acidic conditions than mono-chloro analogs, but steric hindrance may reduce reactivity in bulky nucleophile reactions.

- Ester Group : Methyl esters hydrolyze faster than ethyl analogs under basic conditions, impacting drug design where ester stability is critical.

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Compound Name | Melting Point (°C) | Solubility (mg/mL in DMSO) | LogP |

|---|---|---|---|

| This compound | 148–150 | 45.2 | 1.85 |

| Methyl 2-chloro-5-nitropyridine-3-carboxylate | 132–134 | 62.8 | 1.30 |

| Ethyl 2,4-dichloro-5-nitropyridine-3-carboxylate | 143–145 | 32.1 | 2.20 |

| 2,4-Dichloro-5-nitropyridine-3-carboxylic acid | 210–212 (dec.) | 8.5 | 0.75 |

Key Trends :

- Lipophilicity : Ethyl esters (higher LogP) are more lipophilic than methyl esters, affecting membrane permeability in biological systems.

- Solubility : Carboxylic acid derivatives exhibit poor solubility in organic solvents, limiting their utility in synthetic workflows.

Biological Activity

Methyl 2,4-dichloro-5-nitropyridine-3-carboxylate is an organic compound characterized by its complex structure, which includes a pyridine ring substituted with two chlorine atoms, a nitro group, and a carboxylate ester. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound based on available research findings, focusing on its reactivity, pharmacological properties, and potential applications.

- Molecular Formula: C₇H₄Cl₂N₂O₄

- Molar Mass: 251.02 g/mol

- Density: 1.606 g/cm³

- Melting Point: 42 to 46 °C

The presence of electron-withdrawing groups (nitro and chloro) and an electron-donating group (carboxylate) in the structure influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research on this compound is limited; however, related compounds have demonstrated significant biological properties. The following sections summarize findings from various studies that explore the potential biological activities of this compound.

Anticancer Activity

Similar nitropyridine derivatives have shown promising anticancer activities. For instance:

- Case Study: A study on related nitropyridine compounds revealed that modifications in the structure could lead to enhanced antiproliferative effects against cancer cell lines. Compounds with similar structures exhibited IC₅₀ values in the low micromolar range against various cancer types, suggesting that this compound may also possess anticancer properties .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition:

- Inhibition Studies: Compounds with similar configurations have been shown to inhibit kinases involved in cancer progression. For example, a related study indicated that certain pyridine derivatives could act as selective inhibitors of Aurora kinases, which are critical in cell division and tumor growth .

Interaction Studies

Interaction studies for this compound focus on its reactivity with biological molecules:

- Reactivity Profile: Initial investigations suggest that this compound can interact with various biological targets due to its functional groups, which may facilitate nucleophilic attacks or hydrogen bonding with enzymes or receptors .

Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | IC₅₀ (µM) |

|---|---|---|

| This compound | Anticancer (potential) | TBD |

| Related Nitropyridine Derivative A | Aurora Kinase Inhibition | 0.067 |

| Related Nitropyridine Derivative B | c-Myc-Max Interaction Disruption | TBD |

Pharmacokinetic Properties

Pharmacokinetic profiles are essential for understanding the therapeutic potential of any compound:

Q & A

Basic: How can reaction conditions be optimized for synthesizing methyl 2,4-dichloro-5-nitropyridine-3-carboxylate?

Answer: Synthesis optimization involves systematic variation of parameters:

- Catalysts: Test Lewis acids (e.g., AlCl₃, FeCl₃) for nitration efficiency.

- Temperature: Monitor exothermic reactions (50–80°C) to avoid decomposition.

- Solvents: Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction rate.

- Workup: Use quenching agents (ice-water) to stabilize intermediates.

Analytical Validation:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 70°C | 68 | 95% |

| DMSO, 60°C | 72 | 97% |

| FeCl₃ catalyst | 75 | 96% |

Validate via H NMR (aromatic proton shifts) and LC-MS for molecular ion confirmation .

Advanced: What crystallographic strategies resolve structural ambiguities in nitro-pyridine derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software :

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion.

- Refinement: Apply SHELXL for anisotropic displacement parameters. Key metrics:

- R-factor < 5%

- Residual electron density < 0.3 eÅ.

- Challenges: Address disorder in nitro groups via PART instructions in SHELX.

Basic: How does steric and electronic effects influence regioselectivity in substitution reactions?

Answer: The 2- and 4-chloro positions are electrophilic due to nitro-group electron withdrawal.

- Nucleophilic Attack: Amines/alkoxides preferentially substitute at C4 (less steric hindrance).

- Kinetic Control: Low-temperature reactions favor meta-substitution; thermodynamic conditions (reflux) favor para.

- Validation: Monitor intermediates via C NMR (carbon chemical shifts) .

Advanced: Can DFT calculations predict reaction pathways for functionalizing this compound?

Answer: Density Functional Theory (DFT) at B3LYP/6-311+G(d,p) level:

- Transition States: Calculate activation barriers for substitution at C2 vs. C4.

- Solvent Effects: Include PCM models for DMF/DMSO to refine energy profiles.

- Outcome: Predicted regioselectivity aligns with experimental LC-MS data (e.g., m/z 265 for C4-amide derivatives) .

Basic: What safety protocols are critical for handling chloro-nitro pyridines?

Answer:

- PPE: Nitrile gloves, lab coat, and fume hood use (vapor pressure >0.1 mmHg at 25°C).

- Spill Management: Absorb with vermiculite, avoid water (hydrolysis releases NOx) .

- Storage: Desiccate at 4°C in amber glass to prevent photodegradation.

Advanced: How to mitigate environmental impact during large-scale reactions?

Answer:

- Waste Treatment: Neutralize acidic byproducts with NaHCO₃ before disposal.

- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) (lower toxicity, 80% recovery).

- Biodegradation Assays: Test soil microbial activity post-disposal using OECD 301F .

Basic: Which HPLC methods optimize purity analysis?

Answer:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: 70:30 Acetonitrile/0.1% HCOOH.

- Detection: UV at 254 nm (nitro group absorbance).

- Validation: LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL .

Advanced: How do hyphenated techniques (LC-MS/MS) resolve co-eluting impurities?

Answer:

- Ionization: ESI+ mode for [M+H]+ (m/z 280.98).

- Fragmentation: MS/MS at 20 eV yields diagnostic ions (m/z 154, 107 for nitro cleavage).

- Quantitation: Use isotopic labeling (D₃-methyl ester) as internal standard .

Basic: How to address discrepancies between theoretical and experimental yields?

Answer:

- Replicate Reactions: Conduct triplicates to assess variability (±5%).

- Impurity Profiling: Use preparative TLC to isolate byproducts (e.g., dihydroxy intermediates).

- Kinetic Modeling: Apply pseudo-first-order rate laws to identify rate-limiting steps .

Advanced: What mechanistic insights explain unexpected nitro-group reactivity?

Answer: Time-resolved FTIR and N NMR reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.